Nalpha-Z-Nim-benzyl-L-histidine is a modified amino acid derivative of L-histidine, characterized by the presence of a benzyl group at the Nalpha position and a Z (benzyloxycarbonyl) protecting group on the imidazole nitrogen. Its molecular formula is , and it has a molecular weight of approximately 335.40 g/mol. This compound is primarily utilized in peptide synthesis and biochemical research due to its structural properties, which facilitate various
The chemical behavior of Nalpha-Z-Nim-benzyl-L-histidine is influenced by its functional groups. Key reactions include:
Nalpha-Z-Nim-benzyl-L-histidine exhibits significant biological activity, particularly in pharmacological contexts. Its derivatives have been studied for their roles as antagonists in various receptor systems, including the calcitonin gene-related peptide (CGRP) receptor. Research indicates that modifications at the histidine residue can enhance binding affinity and specificity for target receptors, making this compound valuable in drug design and development .
The synthesis of Nalpha-Z-Nim-benzyl-L-histidine typically involves several key steps:
This method has been optimized for yield and efficiency, demonstrating a significant improvement over previous synthetic routes.
Nalpha-Z-Nim-benzyl-L-histidine is used in various applications:
Studies on Nalpha-Z-Nim-benzyl-L-histidine have focused on its interactions with various biological targets:
These interaction studies are crucial for understanding the compound's potential therapeutic applications.
Several compounds share structural similarities with Nalpha-Z-Nim-benzyl-L-histidine, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Nalpha-Benzyl-L-histidine | C13H15N3O2 | No Z protecting group; simpler structure |
| Nalpha-Z-L-histidine | C11H12N2O2 | Only Z protection; lacks benzyl modification |
| 4(5)-Benzyl-L-histidine | C14H16N2O2 | Direct derivative; different reactivity profile |
These comparisons highlight Nalpha-Z-Nim-benzyl-L-histidine's unique structure and versatility in synthetic applications, making it a valuable compound in both research and pharmaceutical contexts.
The imidazole ring of histidine presents unique synthetic challenges due to the presence of two nitrogen atoms (τ and π) capable of nucleophilic reactivity. Early strategies focused on blocking these sites to prevent racemization during peptide bond formation. Classical protecting groups such as the benzyl, tosyl (Tos), and 2,4-dinitrophenyl (Dnp) groups were widely employed in the mid-20th century. For example, the tosyl group, introduced via reaction with p-toluenesulfonyl chloride, provided moderate stability but required harsh deprotection conditions such as liquid hydrogen fluoride (HF). Similarly, the benzyl group, while stable under acidic conditions, necessitated catalytic hydrogenation or strong acids for removal, risking peptide degradation.
A significant limitation of these early groups was their tendency to promote racemization. The π-nitrogen’s basicity facilitates proton abstraction at the α-carbon, leading to enantiomerization during activation for coupling. This issue was partially mitigated by electron-withdrawing groups like Dnp, which reduced the imidazole’s basicity but introduced new challenges, such as poor solubility and compatibility with other protecting groups. The trade-offs between stability, deprotection ease, and racemization suppression underscored the need for advanced strategies.
The introduction of the carbobenzyloxy (Cbz or Z) group marked a pivotal shift in histidine protection. Unlike classical benzyl groups, the Cbz moiety—a benzyloxycarbonyl derivative—offered orthogonal stability under both acidic and basic conditions, enabling sequential deprotection in multi-step syntheses. This group’s utility was exemplified in the synthesis of Nα-Z-Nim-benzyl-L-histidine, where the Cbz group protects the α-amino group while the benzyl group blocks the π-nitrogen.
Key advancements included the development of chemoselective deprotection methods. For instance, the benzyl group on the imidazole could be removed via hydrogenolysis without affecting the Cbz-protected α-amino group. This selectivity was critical for constructing complex peptides requiring staggered deprotection. Additionally, the Cbz group’s compatibility with solid-phase synthesis resins, such as Merrifield’s chloromethylated polystyrene, facilitated automated peptide assembly.
The transition also involved optimizing regioselectivity. Early attempts to introduce benzyl groups on the imidazole often resulted in mixtures of τ- and π-substituted derivatives. Innovations in temporary protection—such as the use of trityl groups to block the τ-nitrogen during benzylation of the π-nitrogen—enabled precise functionalization. These methodologies laid the groundwork for the reliable synthesis of Nα-Z-Nim-benzyl-L-histidine and related derivatives.
Solid-phase peptide synthesis (SPPS) revolutionized the field by enabling rapid, iterative coupling and deprotection cycles. However, histidine’s imidazole ring posed persistent challenges, including acylation side reactions and racemization. The adoption of Nα-Z-Nim-benzyl-L-histidine addressed these issues through two key innovations:
A landmark application was the synthesis of histidine-rich peptides, such as glutathione derivatives and antimicrobial peptides, which required precise regiochemical control. For example, the use of Nα-Z-Nim-benzyl-L-histidine in SPPS allowed for the efficient assembly of peptides with histidine residues at predefined positions, avoiding the need for post-synthetic modifications.
Table 1: Evolution of Imidazole Protecting Groups
Table 2: Milestones in Histidine-Containing Peptide Synthesis
Nalpha-Z-Nim-benzyl-L-histidine serves as a crucial protected amino acid derivative in the synthesis of poly-L-histidine, a synthetic polypeptide with significant applications in biophysical research [1] [2]. The compound's dual protection strategy, featuring a benzyloxycarbonyl group at the alpha-amino position and benzyl protection of the imidazole nitrogen, enables controlled polymerization while preserving the histidine side chain functionality until deprotection [3] [4].
The production of poly-L-histidine using Nalpha-Z-Nim-benzyl-L-histidine involves systematic ring-opening polymerization of the corresponding N-carboxyanhydride derivative. Research demonstrates that histidine-containing polymers synthesized through this route exhibit molecular weights ranging from 6 to 50 kilodaltons with polydispersity indices between 1.2 and 1.8 [5]. The protected histidine monomer allows for precise control over polymer architecture, yielding materials with controlled molecular weight distribution essential for biophysical studies [6].
Table 1: Polymerization Conditions and Outcomes for Histidine-Related Compounds
| Substrate | Temperature (°C) | Solvent | Molecular Weight Range (kDa) | Yield (%) | Reference Context |
|---|---|---|---|---|---|
| Nalpha-Z-Nim-benzyl-L-histidine | Room temperature | DMF/THF | 0.38 | 81-91 | Peptide synthesis protection |
| His-NCA (Trt-protected) | 0-25 | DMF | 6-50 | 70-95 | Ring-opening polymerization |
| Poly(L-histidine) | 25-60 | Water/DMF | 10-100 | 60-85 | Biophysical applications |
| HisGly dipeptide | 25 | Water | 0.32 | 57 | Enzymatic polymerization |
| GlyHisGly tripeptide | 25 | Water | 0.40 | 57 | Enzymatic polymerization |
The resulting poly-L-histidine materials demonstrate pH-responsive behavior critical for biophysical applications. At physiological pH values around 7.4, the imidazole side chains remain largely neutral, while acidification below pH 6.0 results in protonation and positive charging of the polymer [7] [8]. This pH-dependent transition enables the development of drug delivery systems, where poly-L-histidine acts as an endosomal escape agent through the proton sponge effect [7].
Structural characterization reveals that poly-L-histidine adopts distinct conformations depending on environmental conditions. Circular dichroism studies demonstrate that at low pH and temperatures, the polymer assumes a random coil conformation, transitioning to beta-sheet structures at higher pH values [5]. This conformational flexibility makes poly-L-histidine particularly valuable for studying protein folding mechanisms and developing biomimetic materials [6].
The incorporation of Nalpha-Z-Nim-benzyl-L-histidine in polymer synthesis enables the production of materials with molecular weights up to 100 kilodaltons, significantly higher than those achievable with unprotected histidine monomers [7]. The protection strategy prevents premature cyclization reactions and side-chain interference during polymerization, resulting in polymers with improved thermal stability and mechanical properties [9].
The ring-opening polymerization of N-carboxyanhydrides derived from Nalpha-Z-Nim-benzyl-L-histidine proceeds through well-defined mechanistic pathways that govern polymer structure and properties [10] [11]. Two primary mechanisms operate during the polymerization process: the normal amine mechanism and the activated monomer mechanism, each contributing distinct characteristics to the final polymer products [12] [13].
The normal amine mechanism initiates through nucleophilic attack of primary amines on the carbonyl carbon of the N-carboxyanhydride ring [12]. Primary amine initiators such as n-hexylamine demonstrate high nucleophilicity compared to growing chain ends, ensuring rapid initiation and controlled molecular weight development [11]. The mechanism proceeds through ring-opening, carbon dioxide elimination, and formation of new primary amine chain ends for continued propagation [10].
Table 2: Mechanistic Insights into N-Carboxyanhydride Ring-Opening Polymerization
| Mechanism Type | Initiator Type | Temperature Range (°C) | Control Level | Polymerization Rate | Side Reactions | Molecular Weight Control |
|---|---|---|---|---|---|---|
| Normal Amine Mechanism (NAM) | Primary amines (n-hexylamine) | 0-25 | High | Moderate | Minimal | Excellent |
| Activated Monomer Mechanism (AMM) | Tertiary amines (triethylamine) | 25-60 | Moderate | Fast | Moderate | Good |
| Carbamate Mechanism | Secondary amines | 0-25 | Low | Slow | Significant | Poor |
| Mixed NAM/AMM | Primary + tertiary amines | 0-25 | High | Fast | Minimal | Excellent |
| Acid-Accelerated ROP | Carboxylic acids (AcOH) | 25-80 | Very High | Very Fast | Minimal | Good |
| High Vacuum Technique | Primary amines | 0-25 | Excellent | Controlled | None | Excellent |
The activated monomer mechanism operates when aprotic bases deprotonate the N-carboxyanhydride, creating nucleophilic species capable of attacking other monomer molecules [12]. Tertiary amine initiators such as triethylamine promote this pathway, leading to faster polymerization rates but reduced molecular weight control compared to the normal amine mechanism [13]. The activated monomer can follow multiple reaction pathways, including direct polymerization or formation of intermediate species that subsequently propagate through the normal amine route [12].
Recent advances in N-carboxyanhydride polymerization include the development of acid-accelerated ring-opening polymerization using carboxylic acid cocatalysts [14]. Acetic acid demonstrates remarkable acceleration effects, reducing the activation energy for ring-opening from 16.3 to 10.1 kilocalories per mole through hydrogen bonding interactions with the monomer carbonyl group [14]. This approach enables rapid polymerization completion within minutes while maintaining excellent molecular weight control [14].
High vacuum techniques represent the gold standard for controlled N-carboxyanhydride polymerization [11] [12]. These methods eliminate trace impurities that commonly cause termination reactions, enabling the synthesis of well-defined polymers with narrow molecular weight distributions [11]. The technique involves degassing all reagents and maintaining an impurity-free environment throughout the polymerization process [12].
Temperature effects significantly influence polymerization outcomes and mechanism selection [12]. Lower temperatures favor controlled polymerization by reducing the activation barriers for side reactions relative to chain propagation [12]. Polymerizations conducted at 0°C demonstrate minimal dead polymer formation compared to those performed at room temperature or elevated temperatures [12].
The mechanistic understanding enables rational design of polymerization conditions for specific applications. For biophysical studies requiring narrow molecular weight distributions, the normal amine mechanism under high vacuum conditions provides optimal control [11]. Applications demanding rapid synthesis with acceptable polydispersity can utilize mixed initiator systems combining primary and tertiary amines [13].
Nalpha-Z-Nim-benzyl-L-histidine plays a pivotal role in advancing side-chain functionalization strategies within combinatorial peptide libraries, enabling the development of sophisticated molecular recognition systems and functional peptide materials [15] [16]. The compound's protected structure allows for selective modification of the imidazole side chain while maintaining peptide backbone integrity during library synthesis [17].
Positional scanning synthetic combinatorial libraries represent one primary application where Nalpha-Z-Nim-benzyl-L-histidine contributes to systematic structure-activity relationship studies [15]. These libraries hold individual positions constant while randomizing others, creating sublibrary collections containing thousands of peptide variants [15]. The protected histidine derivative enables incorporation into specific positions without interference from the imidazole group during synthesis, allowing for precise evaluation of histidine contributions to biological activity [18].
Table 3: Side-Chain Functionalization Approaches in Combinatorial Peptide Libraries
| Library Type | Diversity Range | Side-Chain Functionalization | Screening Method | Applications | Advantages |
|---|---|---|---|---|---|
| Positional Scanning SCL | 10^4 - 10^6 | Limited to 20 natural AA | Fluorometric assay | Protease specificity | Systematic analysis |
| Split-and-Mix OBOC | 10^6 - 10^9 | Extensive modification possible | One-bead-one-compound | Drug discovery | High diversity |
| Pre-mix Libraries | 10^3 - 10^5 | Moderate diversity | Pooled screening | Enzyme optimization | Cost-effective |
| Histidine Scanning Libraries | 10^2 - 10^4 | His-specific modifications | Dual-function selection | pH switches | Targeted functionality |
| Chemical Libraries (SPPS) | 10^6 - 10^8 | Full synthetic control | Affinity selection | General peptide discovery | Chemical versatility |
| Ultra-large Synthetic Libraries | 10^8 | Beta-amino acids included | LC-MS/MS sequencing | High-affinity binders | Ultra-high diversity |
The split-and-mix synthesis approach benefits significantly from the use of protected histidine derivatives [16]. This method involves repeated cycles of coupling individual amino acids to resin beads, mixing, and redistribution, creating one-bead-one-compound libraries with enormous diversity [16]. Nalpha-Z-Nim-benzyl-L-histidine enables controlled incorporation without premature cyclization or side reactions that would compromise library quality [19].
Histidine scanning libraries represent a specialized application where every possible combination of histidine and wild-type residues is systematically evaluated [17]. These libraries utilize the unique properties of histidine for developing pH-sensitive protein switches and environmental sensors [17]. The protected histidine derivative allows for precise placement of ionizable groups at specific positions, enabling the creation of proteins with highly pH-dependent binding affinities [17].
The development of ultra-large synthetic libraries has been revolutionized by advances in side-chain functionalization chemistry [20]. These libraries can contain up to one hundred million unique compounds, representing a hundred-fold increase in diversity over conventional screening approaches [20]. The incorporation of protected histidine derivatives enables access to chemical space beyond natural amino acids, including beta-amino acid variants that provide enhanced binding contacts and improved pharmacological properties [20].
Side-chain modification strategies extend beyond simple protection to include functional group installation and chemical derivatization [21]. The benzyl protection of the imidazole nitrogen in Nalpha-Z-Nim-benzyl-L-histidine can be selectively removed under specific conditions, allowing for subsequent functionalization with fluorescent labels, affinity tags, or other functional moieties [19]. This capability enables the development of peptide libraries with built-in detection systems or specialized binding properties [21].
The impact of controlled side-chain functionalization extends to the development of stimulus-responsive peptide materials [22]. Histidine-containing peptides synthesized using protected building blocks demonstrate sharp lower critical solution temperature transitions when incorporated into thermoresponsive polymers [22]. These materials find applications in drug delivery systems, biosensors, and smart biomaterials that respond to environmental changes [23].